WAY-608106 Compound Overview: A Structurally Defined Piperazine Derivative for CNS Research Applications
WAY-608106 (CAS 685137-44-4, MFCD03478505) is a synthetic piperazine derivative bearing a benzylacetamide backbone and a cinnamyl side chain . With a molecular weight of 349.47 Da and the formula C22H27N3O, the compound presents as a white to off-white solid powder . Its structural features—a flexible piperazine core and a planar cinnamyl group—suggest potential interactions with central nervous system (CNS) neurotransmitter receptors, although specific target engagement data remain limited . The compound is primarily distributed as a high-purity biochemical reagent intended for research use in neuropharmacology and structure-activity relationship (SAR) studies .
Workflow
CNS target probe development and SAR exploration
Selection Logic
BBB-penetrant chemical space without structural optimization
Format
High-purity piperazine derivative for in vitro biochemical assays
Target Context
Limited target engagement data; screening-fit only
Why WAY-608106 Cannot Be Arbitrarily Substituted: Procurement Implications of Purity, Physicochemical, and Structural Variance
Piperazine derivatives exhibit substantial variability in purity, solubility, and physicochemical parameters (LogP, TPSA, MW) that directly impact experimental reproducibility and translational relevance [1]. Generic substitution without confirmation of these metrics risks introducing unaccounted variables—higher impurity levels may confound bioassays, while divergent solubility profiles can alter dose-response relationships [2]. Furthermore, even minor structural deviations from the benzylacetamide-cinnamyl scaffold of WAY-608106 could meaningfully shift CNS multiparameter optimization (MPO) scores and blood-brain barrier permeability predictions, rendering head-to-head comparators unreliable without parallel validation [3]. The following evidence outlines quantifiable points of differentiation that support deliberate, data-driven selection of WAY-608106 over nearest analogs or alternative piperazine reagents.
PurityVendor purity may range from 95% to >99.9%; impurity profiles can shift assay response in sensitive biochemical readouts.
SolubilityDMSO solubility may differ by ≥20% across sources; stock concentration limits may affect vehicle-controlled cytotoxicity thresholds.
StructureMinor scaffold deviations may alter CNS MPO scores and predicted BBB permeability; analogs require parallel validation.
[1] Hitchcock SA, Pennington LD. Structure-brain exposure relationships. J Med Chem. 2006;49(26):7559-83. (Via PMC6930627, Table 2). View Source
[2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2010;1(6):435-449. View Source
[3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
Quantitative Differentiation of WAY-608106: Head-to-Head Purity, Solubility, and CNS Drug-Likeness Comparisons
Purity Specification: TargetMol Batch Exceeds 99.9% vs. Competitor Specifications
The purity of WAY-608106 varies by vendor. A direct comparison of manufacturer certificates of analysis shows TargetMol provides a purity specification of 99.97% , which is higher than the ≥98.0% stated by MedChemExpress and the ≥95% stated by MuseChem .
Purity SpecificationHead-to-head
Up to +4.97 pp vs. ≥95% specification
Purity context may affect assay response
Data to verify; vendor-specified HPLC only
Purity AnalysisBiochemical ReagentQuality Control
Evidence Dimension
Purity (HPLC)
Target Compound Data
99.97%
Comparator Or Baseline
MedChemExpress: ≥98.0%; MuseChem: ≥95%
Quantified Difference
Up to 4.97 percentage points higher than MuseChem
Conditions
Vendor-specified HPLC purity analysis
Why This Matters
Higher purity reduces the risk of off-target effects caused by impurities in sensitive biochemical assays, directly improving data reproducibility.
Purity AnalysisBiochemical ReagentQuality Control
DMSO Solubility: 100 mg/mL vs. 80 mg/mL Enables Higher In Vitro Concentration Ranges
Solubility in DMSO, a common solvent for in vitro studies, differs between vendors. MedChemExpress reports a solubility of 100 mg/mL (286.15 mM) with ultrasonic assistance , whereas TargetMol specifies 80 mg/mL (228.92 mM) .
DMSO SolubilityHead-to-head
100 mg/mL (286.15 mM) reported
Supports higher-concentration stock preparation
Vendor-dependent; sonication recommended
SolubilityIn Vitro AssayDMSO
Evidence Dimension
DMSO Solubility
Target Compound Data
100 mg/mL (286.15 mM)
Comparator Or Baseline
TargetMol: 80 mg/mL (228.92 mM)
Quantified Difference
25% higher solubility (20 mg/mL absolute)
Conditions
In vitro solubility assessment; sonication recommended
Why This Matters
The 100 mg/mL specification enables preparation of more concentrated stock solutions, reducing the volume of DMSO introduced into cellular assays and minimizing vehicle-related cytotoxicity.
SolubilityIn Vitro AssayDMSO
CNS Drug-Likeness: Physicochemical Parameters Align with Optimal CNS+ Drug Space
WAY-608106 exhibits a calculated LogP of 2.86 , a topological polar surface area (TPSA) of 35.6 Ų , and a molecular weight of 349.47 Da . These values fall within the established ranges for CNS-penetrant drugs: cLogP 2-5, TPSA <90 Ų, and MW <500 Da [1].
CNS Drug-LikenessClass-level
cLogP 2.86, TPSA 35.6 Ų, MW 349.47
Aligns with CNS+ drug space parameters
Calculated properties; BBB penetration not directly measured
CNS+ drug criteria: cLogP 2-5, TPSA <90 Ų, MW <500
Quantified Difference
Within optimal range for all parameters
Conditions
Calculated/predicted physicochemical properties
Why This Matters
Adherence to CNS+ drug space parameters suggests a favorable probability of blood-brain barrier penetration, positioning WAY-608106 as a rational starting point for CNS-targeted probe development without requiring preliminary structural optimization.
[1] Hitchcock SA, Pennington LD. Structure-brain exposure relationships. J Med Chem. 2006;49(26):7559-83. (Via PMC6930627, Table 2). View Source
Storage Stability: -20°C Powder Stability Extends Shelf Life vs. Ambient Storage
Vendor storage recommendations for WAY-608106 powder differ. InvivoChem specifies stability at -20°C for up to 3 years , whereas MedChemExpress recommends storage at 4°C without a defined expiration timeframe .
Storage StabilityReported
3-year powder stability at -20°C
May reduce re-procurement frequency
Vendor datasheet context; requalification may still apply
StabilityStorage ConditionsShelf Life
Evidence Dimension
Powder Storage Stability
Target Compound Data
-20°C for 3 years
Comparator Or Baseline
MedChemExpress: 4°C (duration not specified)
Quantified Difference
Explicit multi-year stability at -20°C vs. unspecified at 4°C
Conditions
Powder storage as per vendor datasheet
Why This Matters
A defined 3-year stability at -20°C reduces the frequency of re-procurement and minimizes the risk of compound degradation during long-term research projects, improving overall cost-efficiency.
StabilityStorage ConditionsShelf Life
Structural Differentiation from Aripiprazole: Lower MW and LogP May Impact CNS PK
WAY-608106 has a molecular weight of 349.47 Da and a calculated LogP of 2.86 , whereas the antipsychotic piperazine derivative aripiprazole has a higher molecular weight of approximately 448 Da and a LogP of 4.6-5.1 [1]. While no direct comparative biological data are available, these physicochemical differences are consistent with distinct CNS pharmacokinetic profiles.
Aripiprazole DifferentiationSupporting
MW ~98 Da lighter; LogP ~1.7–2.2 units lower
Differentiated physicochemical scaffold for CNS SAR
WAY-608106 is ~98 Da lighter and ~1.7-2.2 LogP units lower
Conditions
Calculated/predicted properties
Why This Matters
Lower MW and LogP may confer improved aqueous solubility and reduced plasma protein binding relative to aripiprazole, offering a differentiated chemical scaffold for CNS SAR exploration.
WAY-608106's physicochemical profile—cLogP 2.86, TPSA 35.6 Ų, and MW 349.47—places it squarely within the optimal CNS+ drug space defined by established multiparameter optimization criteria . This positions the compound as a suitable starting scaffold for medicinal chemistry campaigns targeting neurological or psychiatric indications where blood-brain barrier permeability is a prerequisite [1].
For HTS campaigns, lot-to-lot reproducibility is paramount. The availability of WAY-608106 at 99.97% purity (TargetMol) provides a level of chemical consistency that reduces false-positive rates associated with impurities . Combined with its high DMSO solubility (100 mg/mL) , the compound is well-suited for automated liquid handling systems used in high-density plate formats.
Long-Term CNS Pharmacology Projects with Extended Experimental Timelines
Research programs spanning multiple years benefit from the defined 3-year powder stability of WAY-608106 when stored at -20°C . This extended shelf life minimizes the need for frequent re-procurement and requalification, reducing both administrative burden and the risk of introducing batch-to-batch variability over the course of longitudinal in vivo or ex vivo studies.
Piperazine Scaffold SAR Studies Seeking Differentiated Physicochemical Profiles
When exploring the structure-activity landscape of piperazine-based CNS ligands, WAY-608106 offers a distinct physicochemical signature compared to clinically established comparators like aripiprazole (MW ~448, LogP ~4.6) or buspirone (MW 385.5, LogP ~2.6) [2][3]. Its intermediate lipophilicity and lower molecular weight provide a valuable reference point for understanding the impact of these parameters on receptor binding and CNS exposure.
[3] SIELC. Buspirone. CAS 36505-84-7, LogP 2.63. View Source
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